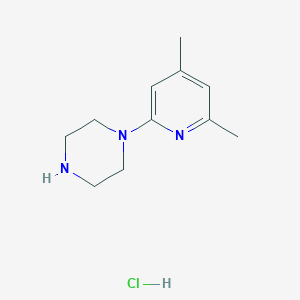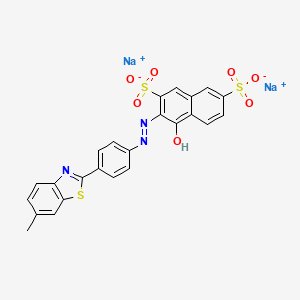
Geranine G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly used as a dye due to its vibrant color properties.
Métodos De Preparación
Geranine G is synthesized through a diazo coupling reaction. The process involves the reaction of 4-(6-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzenamine with 4-hydroxynaphthalene-2,7-disulfonic acid (or 1-naphthol-3,7-disulfonic acid) . The reaction conditions typically include an acidic medium to facilitate the diazo coupling, resulting in the formation of this compound. Industrial production methods often involve large-scale batch reactions under controlled temperature and pH conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Geranine G undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different sulfonated aromatic compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Geranine G has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and experiments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mecanismo De Acción
The mechanism of action of Geranine G involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the chemical environment, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the conditions under which this compound is used .
Comparación Con Compuestos Similares
Geranine G is similar to other azo dyes, such as Direct Red 48 and Thiazine Red . it is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Similar compounds include:
Direct Red 48: Another azo dye with similar applications but different molecular structure.
Thiazine Red: A dye with comparable staining properties but distinct chemical composition.
This compound stands out due to its specific combination of functional groups, making it particularly useful in certain applications where other dyes may not be as effective.
Propiedades
Número CAS |
8003-84-7 |
|---|---|
Fórmula molecular |
C24H15N3Na2O7S3 |
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H17N3O7S3.2Na/c1-13-2-9-19-20(10-13)35-24(25-19)14-3-5-16(6-4-14)26-27-22-21(37(32,33)34)12-15-11-17(36(29,30)31)7-8-18(15)23(22)28;;/h2-12,28H,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clave InChI |
TTWSMLVDGTUHEH-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
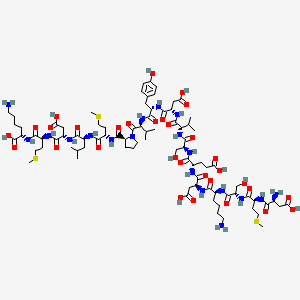
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
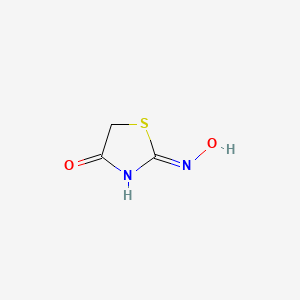

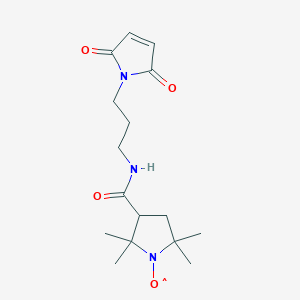
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
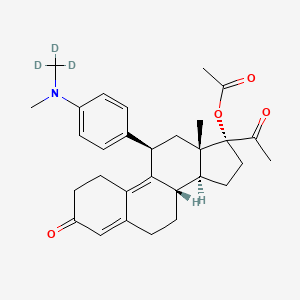
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
